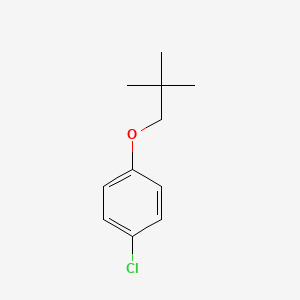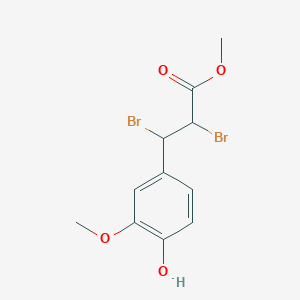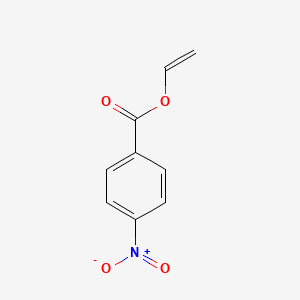
Ethenyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl 4-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an ethenyl group (-CH=CH2) attached to the ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethenyl 4-nitrobenzoate can be synthesized through the esterification of 4-nitrobenzoic acid with ethenol. The reaction typically involves the use of a catalyst such as sulfuric acid or polyfluoroalkanesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the reaction mixture being heated to around 80°C under an inert atmosphere such as argon .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow systems to optimize the reaction time and yield. The use of ultradispersed natural zeolite catalysts, ultrasound, and microwave irradiation has been shown to enhance the efficiency of the esterification process, resulting in higher conversion rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions
Ethenyl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ethenyl group under basic conditions.
Major Products Formed
Reduction: The major product formed is 4-aminobenzoate.
Substitution: Depending on the nucleophile used, various substituted benzoates can be formed.
Applications De Recherche Scientifique
Ethenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of ethenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The ester functional group can be hydrolyzed by esterases, leading to the formation of 4-nitrobenzoic acid and ethenol. These reactions can affect cellular processes and pathways, making the compound useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-nitrobenzoate: Similar in structure but with an ethyl group instead of an ethenyl group.
2-Ethylhexyl 4-nitrobenzoate: Contains a longer alkyl chain, resulting in different physical and chemical properties.
Uniqueness
Ethenyl 4-nitrobenzoate is unique due to the presence of the ethenyl group, which imparts distinct reactivity and properties compared to other nitrobenzoates. This makes it particularly useful in specific applications where the reactivity of the ethenyl group is advantageous.
Propriétés
Numéro CAS |
831-69-6 |
|---|---|
Formule moléculaire |
C9H7NO4 |
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
ethenyl 4-nitrobenzoate |
InChI |
InChI=1S/C9H7NO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h2-6H,1H2 |
Clé InChI |
ONWCAHIXZOZKJT-UHFFFAOYSA-N |
SMILES canonique |
C=COC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


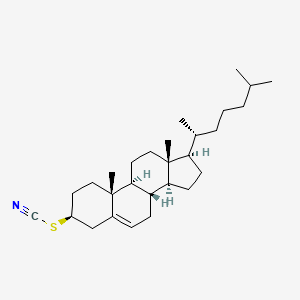
![2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine](/img/structure/B14743870.png)
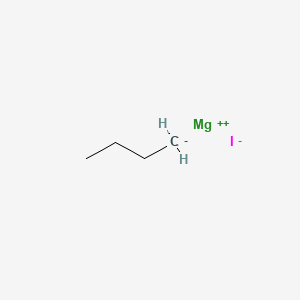
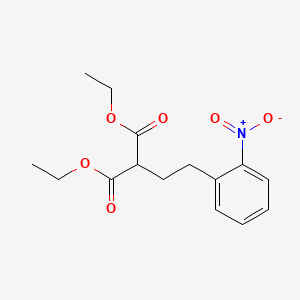
![3-thia-10-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene](/img/structure/B14743888.png)
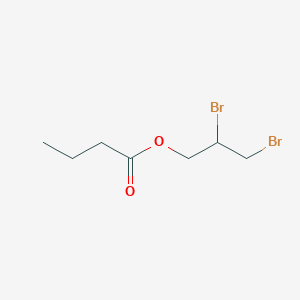
![4-[Diazo(phenyl)methyl]benzonitrile](/img/structure/B14743890.png)
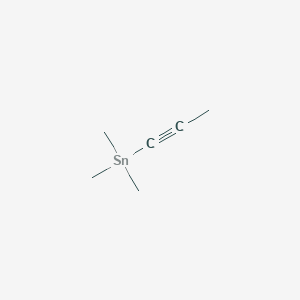

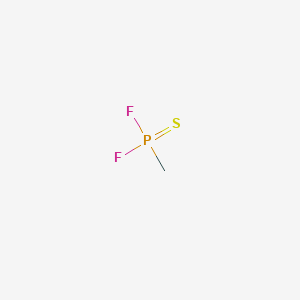
![2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid](/img/structure/B14743925.png)

